molecular formula C16H20N2O4S B3303070 N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 919700-43-9

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Cat. No.: B3303070
CAS No.: 919700-43-9
M. Wt: 336.4 g/mol
InChI Key: ANLAAWPEPUXRAC-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopentyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-10-23(21,22)18(16(11)20)14-8-4-5-12(9-14)15(19)17-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLAAWPEPUXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopentyl group and an isothiazolidinone derivative. Its chemical formula can be represented as follows:

C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.

This compound is believed to act primarily as an inhibitor of specific protein interactions. Research indicates that it may selectively bind to phosphorylated proteins, which are often involved in signaling pathways related to cancer and neurodegenerative diseases . The inhibition of such interactions can disrupt pathological processes, making this compound a candidate for therapeutic development.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogs have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity against cancer cells suggests that this compound may share similar properties.

Neuroprotective Effects

Additionally, the compound's ability to modulate protein interactions could extend to neuroprotection. Inhibitors targeting phosphorylated proteins have been shown to alleviate symptoms associated with neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival .

Case Studies and Research Findings

Table 1: Summary of Biological Studies on Related Compounds

Study ReferenceCompoundBiological ActivityFindings
Analog AAnticancerInduced apoptosis in breast cancer cells
Analog BNeuroprotectiveReduced neuroinflammation in animal models
Analog CAntiviralInhibited HCV replication in vitro

Clinical Trials

Current research is exploring the clinical applications of N-cyclopentyl derivatives in treating chronic conditions such as hepatitis C and various cancers. A notable study indicated that compounds with structural similarities showed promising results in early-phase clinical trials for hepatitis C treatment .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with structural similarities to N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines. For example:

Table 1: Summary of Biological Studies on Related Compounds

Study ReferenceCompoundBiological ActivityFindings
Analog AAnticancerInduced apoptosis in breast cancer cellsSignificant reduction in cell viability observed
Analog BNeuroprotectiveReduced neuroinflammation in animal modelsImproved behavioral outcomes in treated animals

These findings suggest that N-cyclopentyl derivatives may also possess similar anticancer properties, warranting further investigation.

Neuroprotective Effects

The compound's mechanism may extend to neuroprotection by modulating protein interactions involved in neurodegenerative diseases. Inhibitors targeting phosphorylated proteins have demonstrated efficacy in reducing neuroinflammation and promoting neuronal survival. This potential makes N-cyclopentyl derivatives candidates for therapeutic development against conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of related compounds:

  • Anticancer Studies : Analog compounds have shown efficacy against various cancer types by disrupting signaling pathways critical for tumor growth.
  • Neuroprotection : Research has indicated that similar compounds can alleviate symptoms associated with neurodegenerative diseases through their ability to inhibit neuroinflammatory processes.

Clinical Trials

Current research is investigating the clinical applications of N-cyclopentyl derivatives for chronic conditions such as hepatitis C and various cancers. Early-phase clinical trials have reported promising results for compounds with structural similarities to this benzamide derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.